molecular formula C13H19NO B6344059 [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine CAS No. 1240590-80-0

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine

Cat. No.: B6344059
CAS No.: 1240590-80-0
M. Wt: 205.30 g/mol
InChI Key: UQDUUIYFBYZCQM-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is an organic compound characterized by the presence of a methoxyphenyl group attached to a prop-2-en-1-yl chain, which is further linked to a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and propylamine.

    Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with prop-2-en-1-ylamine in the presence of a base such as sodium hydroxide to form the intermediate [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl]amine.

    Alkylation: The intermediate is then alkylated with propyl bromide under basic conditions to yield the final product, (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding a saturated amine.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Boron tribromide in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.

    2-Hydroxy-2-methylpropiophenone: Used as a photoinitiator in polymer chemistry.

Uniqueness

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxyphenyl group with a prop-2-en-1-yl chain and a propylamine group makes it a versatile compound for various applications.

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-propylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2/h4-9,14H,3,10-11H2,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDUUIYFBYZCQM-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC=CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC/C=C/C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.